3-{3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamido}benzoic acid
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Structurally, it features:
- A (5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidine ring.
- A thiophen-2-ylmethylidene substituent at position 5, contributing π-conjugation and electronic effects.
Synthetic routes for analogous compounds involve:
Condensation reactions between thiosemicarbazides and aldehydes (e.g., thiophene-2-carbaldehyde) .
Cyclization of intermediates under microwave irradiation or thermal conditions .
Functionalization of the thiazolidinone core with benzoic acid derivatives via amide coupling .
Biological studies on related compounds suggest antifungal, anticancer, and antibacterial activities, driven by interactions with enzymes like carbonic anhydrases or microbial targets .
Properties
IUPAC Name |
3-[3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S3/c21-15(19-12-4-1-3-11(9-12)17(23)24)6-7-20-16(22)14(27-18(20)25)10-13-5-2-8-26-13/h1-5,8-10H,6-7H2,(H,19,21)(H,23,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITYTQXOHMKKQJ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamido}benzoic acid typically involves multi-step organic reactions. One common approach includes the condensation of thiophene-2-carbaldehyde with thiazolidinone derivatives under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
3-{3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamido}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 3-{3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamido}benzoic acid involves its interaction with specific molecular targets. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., thiophene, indole) : Enhance π-stacking interactions with microbial targets, improving antifungal activity .
- Electron-Withdrawing Groups (e.g., 4-chlorobenzylidene) : Increase electrophilicity, potentiating anticancer activity via apoptosis induction .
- Benzoic Acid Moiety : Improves aqueous solubility and bioavailability compared to simpler alkyl chains (e.g., acetic acid derivatives in ).
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 5 Substituents :
- Linker Flexibility :
- Acid Functionalization: Benzoic acid termini improve solubility (logP: 2.1 vs. 3.5 for non-acid analogs) and facilitate ionic interactions with biological targets .
Biological Activity
The compound 3-{3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamido}benzoic acid (CAS No. 306279-31-2) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazolidinone ring system is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 299.39 g/mol. The structure contains a thiazolidinone core, which contributes to its biological activity.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have been tested against various cancer cell lines. A study highlighted that certain thiazolidinone derivatives showed inhibition rates of over 70% against leukemia and CNS cancer cell lines .
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
| 4n | HOP-92 | 67.51 |
These findings suggest that the thiazolidinone scaffold could be a promising lead in developing new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinones has also been documented extensively. For example, several studies have reported that derivatives exhibit potent antibacterial and antifungal activities against various pathogens. The compound's structure allows it to interact with bacterial cell walls or inhibit specific metabolic pathways crucial for bacterial survival .
The exact mechanism by which This compound exerts its biological effects remains under investigation. However, it is believed that the thiazolidinone moiety may interfere with cellular processes such as:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.
- Disruption of Membrane Integrity : Antimicrobial activity may arise from the compound's ability to disrupt microbial membranes.
Case Studies
Several case studies have explored the biological activity of similar thiazolidinone derivatives:
- Anticancer Screening : A series of thiazolidinones were screened by the National Cancer Institute (NCI) against multiple cancer cell lines, with promising results indicating significant growth inhibition .
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiazolidinones against both Gram-positive and Gram-negative bacteria, demonstrating effective MIC values ranging from 10.7 to 21.4 μmol/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
